3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a dihydroisoquinoline core, a fluorophenylsulfonyl group, and a piperidylmethanone moiety. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3S/c22-19-5-7-20(8-6-19)28(26,27)24-13-10-17(11-14-24)21(25)23-12-9-16-3-1-2-4-18(16)15-23/h1-8,17H,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPBHREYLJGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is often catalyzed by Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of heterogeneous catalysts, such as silicotungstic acid supported on Ambelyst-15, can also facilitate the Biginelli reaction under solventless conditions .
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and pH levels, to ensure optimal yields and selectivity. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. For example, it may inhibit calcium channels, leading to its antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs): These compounds share a similar dihydropyrimidine core and exhibit a range of biological activities, including antiviral and anticancer properties.
Indole Derivatives: These compounds contain an indole nucleus and are known for their diverse biological activities, such as antiviral, anti-inflammatory, and anticancer effects.
Uniqueness
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}METHANONE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its fluorophenylsulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
